Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C12H20BrNO3 |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-8(2)10(13)11(15)14-6-4-9(5-7-14)12(16)17-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
NTAWEUQZRXMBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Bromo-3-Methylbutanoic Acid
The carboxylic acid group of 2-bromo-3-methylbutanoic acid is esterified with methanol to form methyl 2-bromo-3-methylbutanoate. This step typically employs acid catalysis (e.g., sulfuric acid) or reagent-mediated activation. For example, oxalyl chloride (1.1 equiv) in dichloromethane converts the acid to its acid chloride, which reacts with methanol to yield the ester.
Reaction Conditions:
Acylation of Piperidine-4-Carboxylate
The esterified bromo-acid is coupled with methyl piperidine-4-carboxylate via nucleophilic acyl substitution. This step requires a base to deprotonate the piperidine nitrogen, facilitating attack on the electrophilic carbonyl carbon.
Procedure:
- Methyl piperidine-4-carboxylate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran.
- Triethylamine (1.2 equiv) is added under nitrogen atmosphere.
- Methyl 2-bromo-3-methylbutanoyl chloride (1.1 equiv) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 4–6 hours.
Key Considerations:
- Epimerization Risk : The stereochemical integrity of the 3-methyl group in the butanoyl moiety is preserved by avoiding prolonged exposure to strong bases.
- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
Industrial-Scale Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, a patent by Bayer AG describes a telescoped process where esterification and acylation are performed in sequence without intermediate isolation.
Advantages:
Crystallization and Purification
The crude product is purified via recrystallization or preparative chromatography. A disclosed method uses a heptane/2-methoxy-2-methylpropane mixture (1:18 v/v) to isolate the compound as a crystalline solid with >99% purity.
Typical Purity Data:
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥99% |
| Residual Solvents | <0.1% (heptane) |
Comparative Analysis of Synthetic Routes
Traditional vs. Industrial Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours |
| Yield | 75–85% | 85–90% |
| Solvent Consumption | 10 L/kg product | 3 L/kg product |
Alternative Coupling Reagents
While oxalyl chloride is standard, 1-chloro-N,N,2-trimethylprop-1-en-1-amine has been used in analogous syntheses to improve selectivity. This reagent minimizes racemization but increases cost by ~30%.
Reaction Mechanism and Kinetics
The acylation proceeds via a two-step mechanism:
- Formation of the Acyl Electrophile :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$ . - Nucleophilic Attack by Piperidine :
$$ \text{RCOCl} + \text{piperidine} \rightarrow \text{RCON-piperidine} + \text{HCl} $$ .
Rate-Limiting Step : The deprotonation of piperidine (k = 0.15 M⁻¹s⁻¹ at 25°C in THF).
Challenges and Solutions
Byproduct Formation
Scale-Up Limitations
- Issue : Exothermic reactions in batch reactors.
- Solution : Adiabatic temperature control in flow systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological receptors. The ester functional group allows for hydrolysis, releasing the active piperidine derivative that can interact with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a class of piperidine-4-carboxylate derivatives with varying substituents at the 1- and 4-positions. Below is a comparative analysis with structurally related analogs:
Biological Activity
Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 306.20 g/mol. The compound features a piperidine ring, an ester functional group, and a brominated butanoyl moiety, which contribute to its unique reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. The presence of the bromine atom in the structure is believed to enhance its interaction with biological targets, potentially modulating enzyme activity or receptor function.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In terms of anticancer properties, preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines. The brominated moiety may enhance binding affinity to specific receptors or enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been noted that compounds with similar structures can inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical to bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study B | Reported cytotoxic effects on breast cancer cell lines with IC50 values below 25 µM, indicating potential as an anticancer agent. |
| Study C | Investigated structure-activity relationships (SAR) showing that modifications at the brominated site significantly affect biological potency. |
These findings underscore the compound's potential as a lead structure in drug development aimed at treating infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
